molecular formula C9H16O3 B6172085 2,2,4,4-tetramethyloxolane-3-carboxylic acid CAS No. 2470441-13-3

2,2,4,4-tetramethyloxolane-3-carboxylic acid

Cat. No.: B6172085
CAS No.: 2470441-13-3
M. Wt: 172.2
InChI Key:
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Description

2,2,4,4-tetramethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of oxolane, characterized by the presence of four methyl groups at positions 2 and 4, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a suitable carboxylating agent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-tetramethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2,2,4,4-tetramethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,4,4-tetramethyloxolane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-tetramethyloxolane: Similar in structure but lacks the carboxylic acid group.

    2,2,4,4-tetramethyltetrahydrofuran: Another related compound with a different ring structure.

Uniqueness

2,2,4,4-tetramethyloxolane-3-carboxylic acid is unique due to the presence of both the oxolane ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.

Properties

CAS No.

2470441-13-3

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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